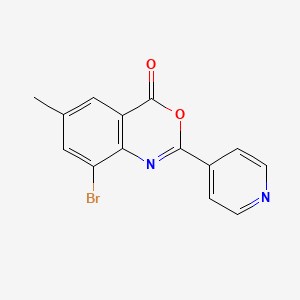
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is a synthetic organic compound that belongs to the benzoxazinone family. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and a pyridinyl group attached to a benzoxazinone core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by cyclization and functional group modifications. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control measures. The use of automated systems and advanced analytical techniques ensures the consistency and reproducibility of the compound.
Análisis De Reacciones Químicas
Types of Reactions
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and therapeutic agents.
Medicine: Research explores its potential as a drug candidate for treating various diseases.
Industry: It is used in the development of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which 8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
8-chloro-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one: Contains a chlorine atom instead of bromine, leading to different chemical properties.
8-bromo-6-methyl-2-(3-pyridinyl)-4H-3,1-benzoxazin-4-one: The position of the pyridinyl group is different, which can influence its interactions and applications.
Uniqueness
8-bromo-6-methyl-2-(4-pyridinyl)-4H-3,1-benzoxazin-4-one is unique due to the presence of the bromine atom and the specific positioning of the pyridinyl group. These structural features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
8-bromo-6-methyl-2-pyridin-4-yl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c1-8-6-10-12(11(15)7-8)17-13(19-14(10)18)9-2-4-16-5-3-9/h2-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNXFBUEARYSHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,4-dichlorophenoxy)-N-{2-[3-(6-methyl-3-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}acetamide](/img/structure/B604086.png)
![2-[(3-chlorobenzoyl)amino]-N-(2-pyridinyl)benzamide](/img/structure/B604091.png)
![4-({2-[4-(4-fluorobenzoyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B604092.png)
![4-({2-[4-(2-chlorobenzoyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B604093.png)
![4-({2-[4-(4-chlorobenzoyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B604094.png)
![2-fluoro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604095.png)
![4-({2-[4-(3-chlorobenzoyl)-1-piperazinyl]ethyl}amino)-2H-chromen-2-one](/img/structure/B604096.png)
![3,5-dimethoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604099.png)
![4-fluoro-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604101.png)
![4-methoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzamide](/img/structure/B604102.png)
![N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}-2-furamide](/img/structure/B604103.png)
![N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}-2-thiophenecarboxamide](/img/structure/B604106.png)
![N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}benzenesulfonamide](/img/structure/B604107.png)
![2-methoxy-N-methyl-N-{3-[(2-oxo-2H-chromen-4-yl)amino]propyl}acetamide](/img/structure/B604108.png)
